(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid
CAS No.:
Cat. No.: VC17385678
Molecular Formula: C6H8O5
Molecular Weight: 160.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H8O5 |
---|---|
Molecular Weight | 160.12 g/mol |
IUPAC Name | (2R,3S)-3-ethoxycarbonyloxirane-2-carboxylic acid |
Standard InChI | InChI=1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4+/m1/s1 |
Standard InChI Key | MWMZDXCRDIBPCO-DMTCNVIQSA-N |
Isomeric SMILES | CCOC(=O)[C@@H]1[C@@H](O1)C(=O)O |
Canonical SMILES | CCOC(=O)C1C(O1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid (C₆H₈O₅, MW 160.12 g/mol) features a strained epoxy ring fused to a carboxylic acid and an ethoxycarbonyl group. The stereochemistry at C2 (R-configuration) and C3 (S-configuration) critically influences its reactivity and biological interactions . The IUPAC name specifies the (2R,3S) configuration, distinguishing it from the (2S,3S) enantiomer (CAS 89886-73-7) .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₈O₅ | |
Molecular Weight | 160.12 g/mol | |
CAS Number | VCID: VC17385678 | |
Storage Temperature | Refrigerated (2–8°C) | |
Optical Rotation | Not reported | — |
The compound’s epoxy ring (oxirane) and ester group render it highly reactive, enabling nucleophilic ring-opening reactions and ester hydrolysis .
Synthesis and Stereochemical Control
Epoxidation of Dihydroxybutanedioic Acid Derivatives
The primary synthesis route involves epoxidizing (2R,3S)-2,3-dihydroxybutanedioic acid using m-chloroperbenzoic acid (m-CPBA) in dichloromethane. This method achieves high stereoselectivity, preserving the (2R,3S) configuration critical for downstream applications.
Reaction Scheme:
Alternative approaches include enzymatic resolution or asymmetric catalysis, though these are less commonly reported .
Reactivity and Chemical Transformations
Epoxide Ring-Opening Reactions
The strained epoxy ring undergoes nucleophilic attack at the less substituted carbon (C2), yielding diols, thiols, or amines depending on the nucleophile. For example:
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Water: Forms vicinal diol derivatives under acidic or basic conditions.
-
Ammonia: Produces β-amino alcohols, precursors to bioactive molecules .
Ester Hydrolysis and Functionalization
The ethoxycarbonyl group is susceptible to hydrolysis, generating the corresponding carboxylic acid. This reactivity is exploited to create prodrugs or polymerizable monomers .
Table 2: Representative Reactions and Products
Industrial and Materials Science Applications
Polymer Modification
The compound’s dual functionality enables cross-linking in epoxy resins. For example, copolymerization with bisphenol A yields polymers with enhanced thermal stability (Tg: 120–150°C).
Surface Functionalization
Epoxide groups react with hydroxylated surfaces (e.g., silica nanoparticles), creating covalently bonded coatings for drug delivery systems.
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